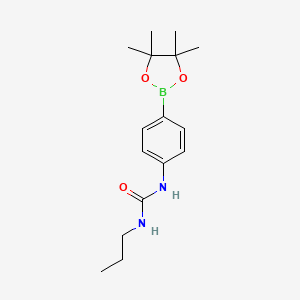

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-01-7) is a boronate-containing urea derivative with the molecular formula C₁₆H₂₅BN₂O₃ and a molecular weight of 304.19 g/mol. It is characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring, which is further substituted with a propyl urea moiety. This compound is stored under sealed, dry conditions at 2–8°C to ensure stability. Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335), necessitating precautions such as avoiding inhalation and contact with skin/eyes (P261, P305+P351+P338) .

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name |

1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBXBESTMBFPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657301 | |

| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-01-7 | |

| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them.

Mode of Action

The compound, also known as 4-(3-Propylureido)phenylboronic acid, pinacol ester, is a boronate ester. Boronate esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction. The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function.

Biochemical Pathways

Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biological targets.

Result of Action

The ability of boronic acid derivatives to form reversible covalent bonds with biological targets can lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by pH, and the reaction rate is considerably accelerated at physiological pH.

Biological Activity

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activity, particularly as a kinase inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea linkage and a boron-containing moiety that may enhance its interaction with biological targets. Its chemical structure is represented as follows:

This compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis. GSK-3β inhibition has been linked to neuroprotective effects and anti-inflammatory activities.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and anti-inflammatory effects:

- Cytotoxicity : The cytotoxic effect was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated no significant decrease in cell viability at concentrations up to 100 μM for both cell lines. The IC50 values were notably high (greater than 100 μM), suggesting low toxicity at therapeutic concentrations .

- Anti-inflammatory Activity : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. This suggests a potential role in treating neuroinflammatory conditions .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized by favorable absorption and metabolic stability:

- Absorption : High permeability in PAMPA (Pe = 9.4).

- Metabolic Stability : Demonstrated resistance to significant metabolism by human liver microsomes.

- CYP Interactions : Minimal interactions with cytochrome P450 enzymes were observed .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of GSK-3β inhibitors including this compound in Alzheimer’s disease models. The compound showed promise in reducing tau phosphorylation and amyloid-beta accumulation in vitro.

Case Study 2: Anti-inflammatory Effects in Microglial Cells

In BV-2 microglial cells treated with LPS to simulate neuroinflammation, the compound effectively inhibited the release of inflammatory mediators. This suggests its potential utility in managing neurodegenerative diseases characterized by inflammation .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 304.38 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (HT-22 Cells) | >100 μM |

| IC50 (BV-2 Cells) | >100 μM |

| Anti-inflammatory Efficacy | Significant reduction in NO, IL-6, TNF-α |

Scientific Research Applications

Synthetic Chemistry

Borylation Reactions

One of the primary applications of 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is in borylation reactions. The dioxaborolane moiety can facilitate the introduction of boron into organic molecules through various coupling reactions. This is particularly useful in synthesizing aryl boron compounds that serve as intermediates in the development of pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The compound can also be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The versatility of this reaction makes it a valuable tool for constructing complex organic frameworks .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of boron into drug design has been shown to enhance the biological activity of compounds by improving their pharmacokinetic profiles. Studies have suggested that compounds featuring dioxaborolane structures can selectively target cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of boron-containing compounds. The unique interaction of boron with biological systems may provide protective benefits against neurodegenerative diseases. Initial findings suggest that compounds like this compound could play a role in developing treatments for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized to create advanced polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers containing dioxaborolane units exhibit improved performance in various applications, including coatings and composites .

Sensors and Catalysts

The unique properties of the dioxaborolane group also lend themselves to applications in sensor technology and catalysis. For instance, materials derived from this compound can be designed to selectively detect specific analytes or catalyze chemical reactions under mild conditions .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-11-0)

- Molecular Formula : C₁₉H₃₁BN₂O₃

- Molecular Weight : 346.27 g/mol

- Key Differences :

- Replaces the propyl group with bulkier diisopropyl substituents on the urea nitrogen.

- Higher molecular weight (346.27 vs. 304.19) due to additional methyl groups.

- Stored at room temperature (RT), suggesting improved stability compared to the refrigerated target compound.

- Applications : The steric bulk may reduce reactivity in cross-coupling reactions but could enhance selectivity in binding interactions, e.g., in enzyme inhibition studies .

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-98-3)

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molecular Weight : 276.14 g/mol

- Key Differences: Smaller methyl group instead of propyl on the urea nitrogen. Similar hazards (H302, H312, H332) but with differences in toxicity thresholds due to substituent size .

Boronate Group Variations

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 1073353-72-6)

- Molecular Formula : C₂₆H₃₆B₂N₂O₅

- Molecular Weight : 478.20 g/mol

- Key Differences :

- Contains two boronate groups , enabling dual reactivity in cross-coupling or bioconjugation.

- Higher molecular weight and complexity may reduce solubility but expand utility in polymer or materials chemistry.

- Hazards include oral, dermal, and inhalation toxicity (H302, H312, H332), requiring stricter handling protocols .

Non-Urea Boronate Analogues

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4)

- Molecular Formula: C₁₇H₂₆BNO₂

- Molecular Weight : 287.20 g/mol

- Key Differences :

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2,3-dihydroquinazolin-4(1H)-one (A20)

- Molecular Formula: Not explicitly provided (estimated ~C₂₂H₂₈BN₂O₃).

- Synthesized via ketone intermediates, highlighting divergent synthetic pathways compared to urea derivatives .

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Key Hazards |

|---|---|---|---|---|

| Target Compound (874291-01-7) | C₁₆H₂₅BN₂O₃ | 304.19 | 2–8°C, sealed, dry | H315, H319, H335 |

| 1,1-Diisopropyl variant (874298-11-0) | C₁₉H₃₁BN₂O₃ | 346.27 | RT | Not specified |

| Dual Boronate Urea (1073353-72-6) | C₂₆H₃₆B₂N₂O₅ | 478.20 | Inert atmosphere, RT | H302, H312, H332 |

| 1-Methyl Urea (874298-98-3) | C₁₄H₂₁BN₂O₃ | 276.14 | Not specified | H302, H312, H332 |

| Piperidine Derivative (852227-96-4) | C₁₇H₂₆BNO₂ | 287.20 | Not specified | Not specified |

Preparation Methods

Starting Materials

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : This aromatic amine contains the boronic acid pinacol ester group.

- Propyl isocyanate : The isocyanate reagent used to introduce the propylurea functionality.

Reaction Conditions

- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used to maintain inert conditions.

- Temperature : Typically room temperature to moderate heating (20-60°C) to facilitate the reaction without decomposing sensitive boronate groups.

- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture interference, as isocyanates are moisture-sensitive.

Procedure

- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dry solvent under inert atmosphere.

- Slowly add propyl isocyanate dropwise while stirring.

- Allow the mixture to react for several hours (typically 2-24 hours) at controlled temperature.

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Upon completion, the reaction mixture is quenched if necessary and the product is purified by recrystallization or column chromatography.

Purification

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields the pure white solid.

- Chromatographic techniques (silica gel column chromatography) may be employed for higher purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline + propyl isocyanate | Anhydrous solvent, inert atmosphere, RT to 60°C, 2-24 hrs | 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |

Research Findings and Optimization Notes

- The reaction is generally high-yielding due to the high reactivity of isocyanates with amines.

- Boronic acid pinacol esters are stable under the reaction conditions, allowing retention of the boronate functionality essential for subsequent cross-coupling reactions.

- Moisture exclusion is critical to avoid isocyanate hydrolysis and side reactions.

- The purity and yield can be enhanced by controlling temperature and reaction time carefully.

- Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the final product.

Q & A

Q. What are the optimal synthetic routes for preparing 1-propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via a urea-forming reaction between a substituted isocyanate and an amine. For example, coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with propylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts. Reaction temperature, solvent polarity, and stoichiometric ratios should be optimized to maximize yield (typically 60–80%) . Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm the urea moiety (NH peaks at δ 5–6 ppm) and boronate ester (B-O peaks in NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected MW: ~357 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group influence the compound’s stability under varying pH and temperature conditions?

The boronate ester is prone to hydrolysis in aqueous media, especially under acidic (pH < 4) or basic (pH > 9) conditions. Stability studies in buffered solutions (pH 3–9) at 25–50°C, monitored via NMR or LC-MS, reveal degradation kinetics. Storage recommendations: anhydrous solvents, inert atmosphere, and temperatures below –20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic role does the boronate ester play in Suzuki-Miyaura cross-coupling reactions involving this compound?

The boronate group acts as a transmetalation partner for palladium catalysts, enabling C-C bond formation with aryl halides. Kinetic studies (e.g., varying catalyst loading, ligand systems like Pd(PPh)) and monitoring via NMR or GC-MS can optimize coupling efficiency. Competing urea decomposition under basic conditions must be mitigated by adjusting reaction pH .

Q. How can contradictory data on the compound’s reactivity in biological assays be resolved?

Discrepancies may arise from impurities, solvent effects, or assay interference (e.g., boronate interactions with serum proteins). Strategies:

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or proteases)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Focus on the urea’s hydrogen-bonding capacity and the boronate’s electrophilic properties. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the urea moiety influence the compound’s environmental fate in aquatic systems?

Environmental persistence can be assessed via OECD 301 biodegradation tests. Hydrolysis studies (pH 7.4, 25°C) quantify urea cleavage rates, while LC-MS/MS tracks degradation products. Ecotoxicity assays (e.g., Daphnia magna mortality) evaluate risks .

Methodological Considerations

- Experimental Design : Use randomized block designs for biological assays to account for batch variability .

- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to distinguish between boronate- and urea-driven effects .

- Reproducibility : Adhere to IUPAC guidelines for reporting reaction conditions, purity, and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.